N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups, making it a molecule of interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxybenzamide group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-22(13-18(17)2)28(26(30)20-8-6-9-23(15-20)31-3)16-21-14-19-7-4-5-10-24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNYJETZPGINHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Benzamide Group: The benzamide group can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine derivative to form the benzamide.
Coupling Reactions: The final step involves coupling the quinoline derivative with the benzamide derivative under conditions that facilitate the formation of the amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines from the benzamide group.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the quinoline moiety is particularly significant, as quinoline derivatives are known for their pharmacological activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the quinoline moiety could intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide: The position of the methoxy group is different, potentially altering its chemical properties.
Uniqueness
The presence of both the methoxy group and the hydroxyquinoline moiety in N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
